1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

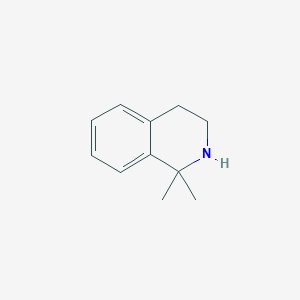

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of tetrahydroisoquinoline, featuring two methyl groups attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process typically involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or distillation.

Analyse Chemischer Reaktionen

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The compound can be oxidized to form the corresponding quinoline derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions typically result in the formation of the corresponding tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can be carried out using various reagents, such as halogens (e.g., chlorine, bromine) or alkyl halides. These reactions often involve the replacement of hydrogen atoms in the compound with other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂

Reduction: LiAlH₄, NaBH₄

Substitution: Cl₂, Br₂, alkyl halides

Major Products Formed:

Quinoline derivatives (from oxidation)

Tetrahydroisoquinoline derivatives (from reduction)

Substituted derivatives (from substitution reactions)

Wissenschaftliche Forschungsanwendungen

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The compound, often referred to as 1MeTIQ, is a structural motif found in natural products and therapeutic lead compounds, drawing interest as a neuroprotectant .

Scientific Research Applications

Chemistry this compound hydrochloride serves as a building block in synthesizing complex organic molecules and pharmaceuticals. It is also used as a model compound for studying reaction mechanisms.

Biology This compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems. It is also used in studies of enzyme interactions and metabolic pathways due to its structural similarity to natural products. 1MeTIQ has gained interest for its ability to antagonize the behavioral syndrome produced by neurotoxins .

Medicine this compound is investigated for potential therapeutic effects in neurodegenerative diseases like Parkinson’s disease. It exhibits antineuroinflammatory properties, potentially reducing neuroinflammation associated with neurological disorders. Studies suggest that 1MeTIQ may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered 1MeTIQ in high doses. However, other studies have not shown a decline in dopamine in the brain .

Industry This compound is utilized in developing new materials and chemical processes and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

1MeTIQ interacts with various biological targets and pathways. It is believed to modulate dopamine and serotonin receptors, potentially accounting for its neuroprotective effects against neurodegenerative diseases such as Parkinson's disease. The compound has been identified as an antineuroinflammatory agent, potentially reducing neuroinflammation associated with various neurological disorders.

1MeTIQ is involved in various biochemical pathways and functions as an antineuroinflammatory agent. The compound's chemical structure and physical properties, such as its molecular weight and lipophilicity, can influence its pharmacokinetic properties. The effects of 1MeTIQ can be observed at the molecular and cellular levels.

Ex vivo neurochemical experiments have revealed stereospecificity of 1MeTIQ enantiomers, (R)- and (S)-, concerning their effects on dopamine catabolism . While both enantiomers increased the concentrations of dopamine and its extraneuronal metabolite, 3-methoxytyramine (3-MT), in the rat striatum, they affected dopamine catabolism differently . (R)-1MeTIQ increased both the level of the final dopamine metabolite homovanillic acid (HVA) and the rate of dopamine metabolism, while (S)-1MeTIQ depressed the DOPAC and HVA levels and attenuated the rate of dopamine metabolism . These data suggest that the (S)-enantiomer may offer better and more effective protection against neurotoxicity .

Relevant compounds

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid The compound has demonstrated significant antioxidant effects in vitro. It can scavenge free radicals and reduce oxidative stress markers in cellular models.

Wirkmechanismus

The mechanism by which 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with molecular targets and pathways in the body. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroisoquinoline

1-Ethyl-1,2,3,4-tetrahydroisoquinoline

Biologische Aktivität

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 175.25 g/mol

- Structure : The compound features a bicyclic structure characteristic of tetrahydroisoquinolines, with specific methylation that influences its biological properties.

Neuroprotective Effects : 1MeTIQ exhibits neuroprotective properties by antagonizing the effects of neurotoxins such as MPTP and rotenone, which are known to induce dopaminergic neurodegeneration. It has been shown to inhibit monoamine oxidase (MAO) activity, leading to increased levels of neurotransmitters like dopamine and serotonin .

Antineuroinflammatory Activity : The compound acts as an antineuroinflammatory agent. It modulates various signaling pathways involved in neuroinflammation, potentially reducing damage associated with neurodegenerative diseases .

Dopamine Modulation : 1MeTIQ influences dopamine metabolism and signaling. Studies indicate that it can increase dopamine levels in the striatum while affecting the catabolism of dopamine differently based on its enantiomers .

Biological Activities

1MeTIQ has been documented to exhibit several notable biological activities:

- Neuroprotective Effects : In animal models, it has demonstrated the ability to protect dopaminergic neurons from oxidative stress and neurotoxic damage .

- Antimicrobial Properties : Some derivatives of tetrahydroisoquinoline have shown potential against various pathogens, suggesting broader applications in infectious disease treatment .

- Pain Modulation : Research indicates that 1MeTIQ can reverse diabetic neuropathic pain symptoms in rodent models, comparable to standard treatments like gabapentin .

Study on Diabetic Neuropathic Pain

A study investigated the effects of 1MeTIQ on streptozotocin-induced diabetic neuropathic pain in mice. The results indicated that acute administration (15–45 mg/kg) significantly reversed mechanical allodynia and thermal hyperalgesia. The compound restored altered neurotransmitter levels in the brain regions affected by diabetes .

Neuroprotection Against Neurotoxins

In various experiments, 1MeTIQ was shown to protect against MPTP-induced bradykinesia in rodent models. It not only inhibited calcium influx but also modulated neurotransmitter levels effectively .

Pharmacokinetics

The pharmacokinetic profile of 1MeTIQ is influenced by its chemical structure:

- Absorption and Distribution : Its hydrochloride form enhances solubility in water, facilitating absorption into biological systems.

- Metabolism : The compound undergoes metabolic transformations leading to various derivatives with distinct biological activities. For example, oxidation can yield nitrones while reduction can produce decahydroisoquinoline derivatives .

Comparative Analysis

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C₁₁H₁₅N | Lacks one methyl group; exhibits different biological activity. |

| Tetrahydroisoquinoline | C₉H₉N | Parent structure; broader range of derivatives available. |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₅NO | Contains methoxy group; potential differences in solubility and reactivity. |

Eigenschaften

IUPAC Name |

1,1-dimethyl-3,4-dihydro-2H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)10-6-4-3-5-9(10)7-8-12-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFODMSKYKYLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343446 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-85-9 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.